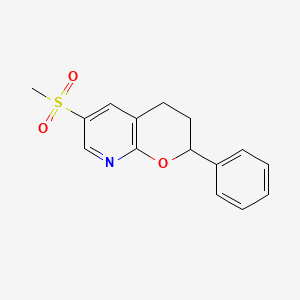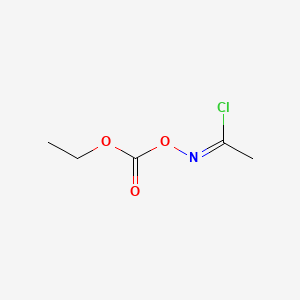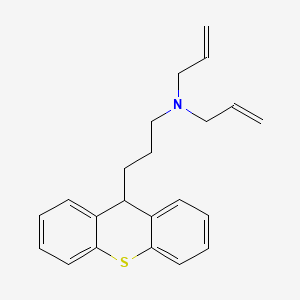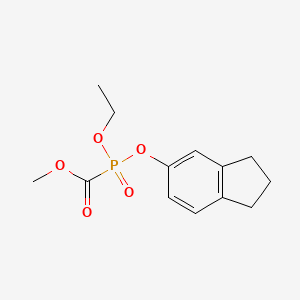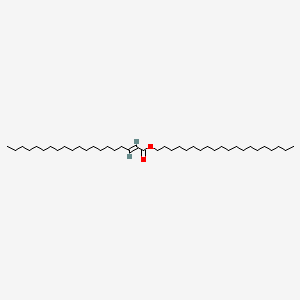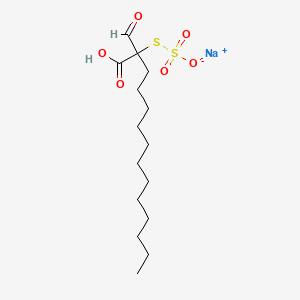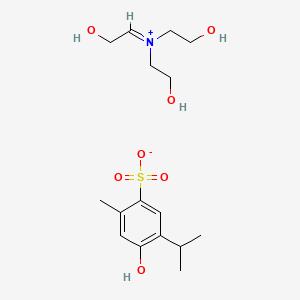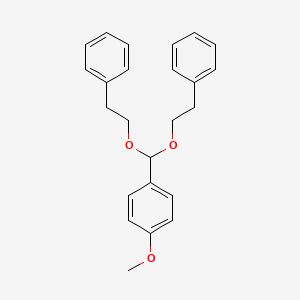
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is an organic compound that belongs to the class of ethers It is characterized by the presence of a methoxy group attached to a benzene ring, along with two phenylethoxy groups attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl chloride with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylethoxy groups can be reduced to form the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-phenylethanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The methoxy and phenylethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bis(2-phenylethoxy)methyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-(Bis(2-phenylethoxy)methyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-(Bis(2-phenylethoxy)methyl)-4-chlorobenzene: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(Bis(2-phenylethoxy)methyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity
Propriétés
Numéro CAS |
94134-42-6 |
|---|---|
Formule moléculaire |
C24H26O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-[bis(2-phenylethoxy)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C24H26O3/c1-25-23-14-12-22(13-15-23)24(26-18-16-20-8-4-2-5-9-20)27-19-17-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
Clé InChI |
MCHNHTONQUYDHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


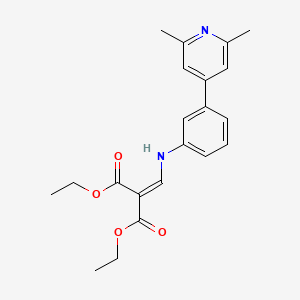
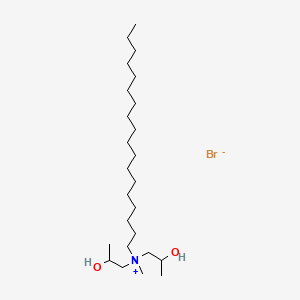
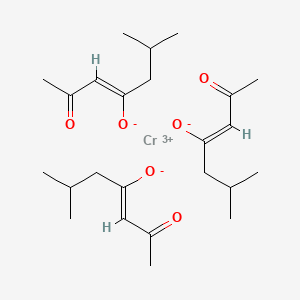
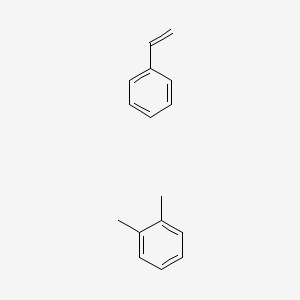
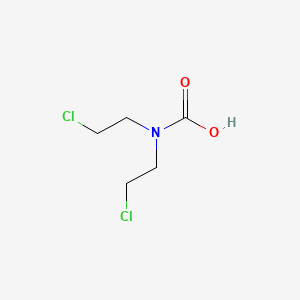
![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)

